3-[(4-Amino-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride
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Description
“3-[(4-Amino-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride” is a chemical compound that belongs to the class of pyrazole-based ligands . Pyrazole-based ligands have gained significant attention due to their unique coordination with metal ions and their potential in the development of metalloenzymes .
Synthesis Analysis
The synthesis of pyrazole-based ligands, such as “this compound”, often involves the condensation of a pyrazole derivative with an appropriate primary amine . For example, a mixture of (3,5-dimethyl-1H-pyrazol-1-yl)methanol and 4-aminobenzoic acid in acetonitrile was stirred at room temperature for several days to yield a similar compound .Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrazole ring, which provides one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen . These atoms are capable of coordinating to a metal, making the compound a potential ligand for metal ions .Future Directions
The future directions for “3-[(4-Amino-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride” and similar compounds could involve further developments in catalytic processes relating to their activity . Additionally, their potential in the development of new drugs due to their broad range of chemical and biological properties could be explored .
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to interact with a variety of biological targets, including enzymes like acetylcholinesterase (ache) .
Result of Action
Similar compounds have been reported to have various biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Properties
IUPAC Name |
3-[(4-aminopyrazol-1-yl)methyl]benzoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2.ClH/c12-10-5-13-14(7-10)6-8-2-1-3-9(4-8)11(15)16;/h1-5,7H,6,12H2,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKWAJZFSCLADM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)CN2C=C(C=N2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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